Cas no 872272-33-8 (4-Amino-2,5-dibromophenol)

4-Amino-2,5-dibromophenol is a brominated phenolic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its distinct structure allows for selective reactivity in coupling reactions, electrophilic substitutions, and as a precursor for advanced materials. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amino group facilitates further derivatization. This compound is particularly valued in pharmaceutical and agrochemical research for constructing complex heterocycles or functionalized aromatics. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for synthetic applications requiring precise bromination and amination patterns.
4-Amino-2,5-dibromophenol structure
4-Amino-2,5-dibromophenol structure
Product Name:4-Amino-2,5-dibromophenol
CAS No:872272-33-8
MF:C6H5Br2NO
MW:266.917999982834
MDL:MFCD28040627
CID:3167059
PubChem ID:20472515
Update Time:2025-06-08

4-Amino-2,5-dibromophenol Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2,5-dibromophenol
    • FCH3143926
    • AK152143
    • AX8288590
    • 4-Amino-2,5-dibromophenol (ACI)
    • Y11328
    • DS-7189
    • MFCD28040627
    • XJB27233
    • 872272-33-8
    • AKOS024259680
    • SCHEMBL11007764
    • CS-0157835
    • MDL: MFCD28040627
    • Inchi: 1S/C6H5Br2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2
    • InChI Key: LJZGPGSMJCLWEY-UHFFFAOYSA-N
    • SMILES: BrC1C(O)=CC(Br)=C(N)C=1

Computed Properties

  • Exact Mass: 266.87174g/mol
  • Monoisotopic Mass: 264.87379g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: 2.3

4-Amino-2,5-dibromophenol Pricemore >>

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Additional information on 4-Amino-2,5-dibromophenol

Recent Advances in the Study of 4-Amino-2,5-dibromophenol (CAS: 872272-33-8) and Its Applications in Chemical Biology and Medicine

4-Amino-2,5-dibromophenol (CAS: 872272-33-8) is a brominated phenolic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its role in synthesizing bioactive molecules, drug intermediates, and as a potential therapeutic agent. Recent studies have highlighted its utility in various biochemical pathways, making it a subject of interest for researchers aiming to develop novel treatments and diagnostic tools.

One of the key areas of research involving 4-Amino-2,5-dibromophenol is its role in the synthesis of halogenated aromatic compounds, which are crucial in medicinal chemistry. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the development of kinase inhibitors, which are pivotal in targeting cancer-related signaling pathways. The study reported that derivatives of 4-Amino-2,5-dibromophenol exhibited promising inhibitory activity against specific oncogenic kinases, suggesting its potential as a scaffold for anticancer drug development.

In addition to its applications in drug synthesis, 4-Amino-2,5-dibromophenol has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its activity against multidrug-resistant bacterial strains. The results indicated that the compound, when modified with specific functional groups, showed significant bactericidal effects, particularly against Gram-positive pathogens. This finding opens new avenues for designing antibiotics to combat resistant bacterial infections.

Another notable application of 4-Amino-2,5-dibromophenol is in the field of chemical biology, where it has been used as a probe to study enzyme mechanisms. Researchers have utilized its bromine atoms for selective labeling and cross-linking experiments, enabling the elucidation of protein-ligand interactions. A recent publication in ACS Chemical Biology (2023) detailed its use in identifying the binding sites of certain metabolic enzymes, providing insights into their catalytic mechanisms and potential regulatory roles.

Despite these advancements, challenges remain in optimizing the synthesis and stability of 4-Amino-2,5-dibromophenol derivatives. A study in Organic Process Research & Development (2024) highlighted the need for greener synthetic routes to improve yield and reduce environmental impact. The authors proposed a catalytic bromination method that minimizes waste and enhances the scalability of production, which could facilitate broader application in industrial and pharmaceutical settings.

In conclusion, 4-Amino-2,5-dibromophenol (CAS: 872272-33-8) represents a versatile compound with significant potential in chemical biology and medicine. Its applications span from drug development to antimicrobial research and enzyme studies, underscoring its importance in contemporary scientific inquiry. Future research should focus on addressing synthetic challenges and expanding its therapeutic repertoire, paving the way for innovative solutions in healthcare and biotechnology.

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